(5-(p-Tolyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
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Description
The compound seems to be a complex organic molecule with multiple functional groups, including a furan ring, a piperazine ring, and a thione group. It is related to other compounds used in the synthesis of heterocyclic compounds with antimicrobial activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized from the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds .Scientific Research Applications
Pharmacological Research
Antipsychotic Agents Development : A study by Raviña et al. (2000) explored butyrophenones with affinities for dopamine and serotonin receptors, demonstrating potential as antipsychotic drugs. These compounds, including aminomethylbenzo[b]furanones, were evaluated for their pharmacological profiles, highlighting the importance of furan derivatives in developing neuroleptic drugs (Raviña et al., 2000).
Antituberculosis Agents : Tangallapally et al. (2006) identified 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide with excellent in vitro activity against tuberculosis. By modifying structural features for better bioavailability, this research underscores the furan and piperazine components' roles in creating effective antituberculosis agents (Tangallapally et al., 2006).
Materials Science
- Dye-Sensitized Solar Cells (DSSCs) : Research by Kim et al. (2011) into phenothiazine derivatives with various conjugated linkers, including furan, for DSSCs, demonstrates how furan derivatives can enhance solar energy-to-electricity conversion efficiency. This application signifies furan's potential in renewable energy technologies (Kim et al., 2011).
Chemistry and Chemical Engineering
- Corrosion Inhibition : Studies by Singaravelu et al. (2022) on organic inhibitors including furan-piperazine derivatives for corrosion prevention on mild steel in acidic mediums reveal the compound's effectiveness as a corrosion inhibitor. This research indicates the applicability of furan and piperazine derivatives in protecting metals from corrosion (Singaravelu & Bhadusha, 2022).
Properties
IUPAC Name |
[5-(4-methylphenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-17-3-7-19(8-4-17)21-11-12-22(26-21)23(27)25-15-13-24(14-16-25)20-9-5-18(2)6-10-20/h3-12H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANQGQXCKIGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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